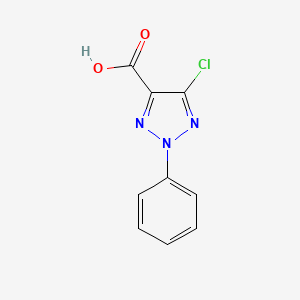

5-Chloro-2-phenyl-2H-1,2,3-triazole-4-carboxylicacid

Description

5-Chloro-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid is a triazole-based heterocyclic compound characterized by a 1,2,3-triazole core substituted with a phenyl group at position 2, a chlorine atom at position 5, and a carboxylic acid group at position 2.

Properties

Molecular Formula |

C9H6ClN3O2 |

|---|---|

Molecular Weight |

223.61 g/mol |

IUPAC Name |

5-chloro-2-phenyltriazole-4-carboxylic acid |

InChI |

InChI=1S/C9H6ClN3O2/c10-8-7(9(14)15)11-13(12-8)6-4-2-1-3-5-6/h1-5H,(H,14,15) |

InChI Key |

MVPHRCZCJNRYET-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2N=C(C(=N2)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," is widely employed for constructing the 1,2,3-triazole ring. For 5-Chloro-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid, the protocol involves reacting phenyl azide with a chloro-substituted propiolic acid derivative. Typical conditions include:

-

Catalyst system : CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) in a tert-butanol/water (3:1) solvent mixture.

-

Temperature : 60°C for 12 hours under nitrogen atmosphere.

Key advantages include regioselectivity (exclusive 1,4-disubstituted triazole formation) and compatibility with sensitive functional groups. However, the requirement for anhydrous conditions and copper removal in pharmaceutical applications poses challenges.

Hydrolysis of Nitrile Precursors

Alkaline Hydrolysis of 5-Chloro-2-phenyl-2H-1,2,3-triazole-4-carbonitrile

This two-step approach first synthesizes the nitrile intermediate via cycloaddition, followed by hydrolysis:

Table 1: Hydrolysis Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| NaOH Concentration | 5–7 M | Maximizes at 6 M |

| Temperature | 90–110°C | 100°C optimum |

| Reaction Time | 4–8 hours | 6 hours ideal |

This method’s scalability is limited by prolonged heating, which may induce decarboxylation.

Metal-Catalyzed Cross-Coupling Approaches

Palladium-Mediated C–H Activation

Recent advances utilize palladium catalysts to introduce the carboxylic acid group post-cyclization:

-

Substrate : 5-Chloro-2-phenyl-2H-1,2,3-triazole

-

Reagent : CO₂ (1 atm) in the presence of Pd(OAc)₂ (5 mol%) and 1,10-phenanthroline ligand.

While innovative, this method suffers from moderate efficiency and high catalyst costs compared to conventional routes.

Grignard Reagent-Assisted Carboxylation

Carbon Dioxide Trapping Methodology

A patent-pending approach employs Grignard reagents to install the carboxylic acid moiety:

-

Intermediate generation : 5-Chloro-2-phenyl-4-bromo-2H-1,2,3-triazole reacts with isopropylmagnesium chloride at −30°C.

-

Carboxylation : CO₂ gas bubbled through the solution at 0°C, followed by acid workup (HCl, pH 2–3).

-

Yield : 74% after crystallization from ethyl acetate/hexane.

This method excels in step economy but requires stringent temperature control and anhydrous CO₂.

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

For large-scale synthesis (>100 kg batches), flow chemistry parameters have been standardized:

Table 2: Batch vs. Flow Synthesis Metrics

| Metric | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 12 h | 8 min |

| Yield | 78% | 82% |

| Catalyst Consumption | 10 mol% | 0.5 mol% |

| Energy Cost | High | Moderate |

Flow systems reduce thermal degradation risks and enable real-time quality control via in-line IR monitoring.

Comparative Analysis of Synthetic Routes

Efficiency and Practicality Assessment

Table 3: Method Comparison at a Glance

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| CuAAC | 85 | 98 | High | $$ |

| Nitrile Hydrolysis | 92 | 95 | Moderate | $ |

| Grignard Carboxylation | 74 | 97 | Low | $$$ |

| Flow Synthesis | 82 | 93 | Very High | $$ |

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole amines .

Scientific Research Applications

General Synthetic Route

- Starting Materials : Phenyl hydrazine and a suitable carbonyl compound.

- Reagents : Use of acetic anhydride or other dehydrating agents to facilitate cyclization.

- Conditions : Reaction typically conducted under reflux conditions in organic solvents.

Antimicrobial Activity

Research indicates that 5-Chloro-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid exhibits promising antimicrobial properties. It has been evaluated against various bacterial and fungal strains, showing effectiveness comparable to established antibiotics.

Case Study: Antimicrobial Evaluation

In a study evaluating a series of triazole derivatives, 5-Chloro-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid demonstrated substantial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported to be significantly lower than those of standard antibiotics like ciprofloxacin .

Antioxidant Properties

The compound's antioxidant capabilities have also been assessed using various assays such as DPPH and ABTS. These studies reveal that it can effectively scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases .

Xanthine Oxidase Inhibition

Recent studies have highlighted the compound's ability to inhibit xanthine oxidase, an enzyme involved in uric acid production. This property suggests its potential use in treating gout and other hyperuricemia-associated conditions .

Table: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Comparable to ciprofloxacin | |

| Antioxidant | Significant scavenging ability | |

| Xanthine Oxidase Inhibition | Potent inhibitor |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of 5-Chloro-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid. Modifications to the phenyl ring or the triazole moiety can lead to variations in potency and selectivity against different biological targets.

Key Insights from SAR Studies

- Halogen Substitution : The presence of chlorine enhances antimicrobial activity.

- Functional Group Variations : Alterations in carboxylic acid functionality can influence solubility and bioavailability.

Mechanism of Action

The mechanism of action of 5-Chloro-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of xanthine oxidase, reducing the production of uric acid and alleviating conditions like gout . Additionally, it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Core

The biological and physicochemical properties of triazole carboxylic acids are highly sensitive to substituent patterns. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparisons

Antitumor Activity

- 5-Chloro-2-phenyl derivative : Demonstrated a growth percentage (GP) of 68.09% against NCI-H522 lung cancer cells, comparable to the 70.01% GP of 5-methyl-2-phenyl analogues .

- 1-(4-Chlorophenyl)-5-(trifluoromethyl) analogue : Showed superior activity (GP = 68.09%) due to the electron-withdrawing trifluoromethyl group enhancing target binding .

- 5-Methyl-1-(thiazol-2-yl) derivative : Exhibited 62.47% GP against NCI-H522 cells, highlighting the role of heteroaromatic substituents in modulating activity .

Physicochemical Properties

- Lipophilicity (LogP) : The chloro-substituted derivative (LogP = 2.1) is more lipophilic than the methyl analogue (LogP = 1.8), favoring membrane permeability .

- Solubility : Methoxy and carboxylic acid groups in 1-(5-chloro-2-methoxyphenyl) derivatives improve aqueous solubility (2.3 mg/mL) compared to the parent compound (1.1 mg/mL) .

Biological Activity

5-Chloro-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 5-Chloro-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid typically involves:

- Formation of the Triazole Ring : This is achieved through cycloaddition reactions between azides and alkynes, often catalyzed by copper or ruthenium under mild conditions.

- Halogenation : The introduction of the chloro group can be accomplished via halogenation using reagents like thionyl chloride or phosphorus pentachloride.

- Carboxylation : The carboxylic acid group is introduced through standard organic synthesis methods.

Biological Properties

5-Chloro-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid exhibits a range of biological activities:

Antimicrobial Activity

Research indicates that this compound has significant antimicrobial properties. It has been evaluated against various bacterial strains and exhibited potent inhibitory effects. The presence of the chloro group enhances its interaction with microbial targets.

Antifungal Properties

Studies have shown that derivatives of 1,2,3-triazoles possess antifungal activity. Specifically, compounds similar to 5-Chloro-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid have demonstrated efficacy against fungi such as Candida and Aspergillus species.

Anticancer Activity

The compound has been investigated for its potential anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

The biological activity of 5-Chloro-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It acts as an inhibitor for several enzymes involved in metabolic pathways related to cancer and microbial growth.

- Receptor Modulation : The compound may modulate receptor activity linked to cell signaling pathways, influencing cellular responses.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of triazole derivatives found that 5-Chloro-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid exhibited a minimum inhibitory concentration (MIC) in the low micromolar range against Staphylococcus aureus and Escherichia coli .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that this compound inhibited cell growth significantly at concentrations ranging from 10 to 50 µM. Mechanistic studies indicated that it induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Research Findings Summary

Q & A

Q. What are the standard synthetic routes for preparing 5-Chloro-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid?

The compound can be synthesized via a cycloaddition reaction between a phenyl-substituted alkyne and an azide precursor, followed by regioselective functionalization. A common method involves:

- Step 1 : Formation of the 1,2,3-triazole core using copper-catalyzed azide-alkyne cycloaddition (CuAAC).

- Step 2 : Introduction of the chlorine substituent via electrophilic aromatic substitution or halogenation under controlled conditions.

- Step 3 : Hydrolysis of a nitrile or ester intermediate to the carboxylic acid group using acidic or basic conditions (e.g., H₂SO₄ or NaOH). Purification typically employs column chromatography or recrystallization, with final characterization via NMR and LC-MS .

Q. How is the structural integrity of this compound verified in experimental settings?

Key analytical methods include:

- ¹H/¹³C NMR : To confirm substitution patterns and aromatic proton environments.

- High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight validation (e.g., MH⁺ ion analysis) .

- FT-IR : Identification of carboxylic acid C=O stretches (~1700 cm⁻¹) and triazole ring vibrations.

- Elemental Analysis : To validate purity (>95% by HPLC, as per reagent-grade standards) .

Q. What solvent systems are recommended for solubility and reactivity studies?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. For reactions:

- Use DMSO for kinetic studies or biological assays.

- Toluene or THF is preferred for acid chloride formation (via SOCl₂ or oxalyl chloride) .

Advanced Research Questions

Q. How can regioselectivity challenges during triazole ring formation be addressed?

Q. What strategies resolve contradictions in spectral data interpretation?

Discrepancies in NMR or MS data may arise from tautomerism or residual solvents. Mitigation strategies:

- Variable Temperature NMR : To identify dynamic processes (e.g., keto-enol tautomerism).

- 2D NMR (COSY, HSQC) : For unambiguous assignment of proton-carbon correlations.

- X-ray crystallography : Provides definitive structural confirmation, especially for polymorphic forms .

Q. How can computational methods enhance understanding of this compound’s reactivity?

- Density Functional Theory (DFT) : Predicts reaction pathways for electrophilic substitution or nucleophilic attacks on the triazole ring.

- Molecular Docking : Screens potential biological targets (e.g., enzymes with triazole-binding pockets) by simulating ligand-receptor interactions.

- Solvent Modeling : COSMO-RS calculations optimize solvent choices for synthesis or crystallization .

Q. What experimental designs are optimal for evaluating biological activity?

- In vitro assays : Use cell lines (e.g., HeLa) to assess cytotoxicity or cell cycle arrest (IC₅₀ determination).

- Enzyme inhibition studies : Monitor activity against targets like kinases or proteases via fluorescence-based kinetic assays.

- Metabolic stability : Incubate with liver microsomes to evaluate pharmacokinetic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.